molecular formula C24H22N4O4 B2770634 1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide CAS No. 879320-05-5

1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B2770634
CAS No.: 879320-05-5
M. Wt: 430.464
InChI Key: ZHVXDMVRSBGBFE-UHFFFAOYSA-N
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Description

1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a synthetic quinoxaline derivative characterized by a bicyclic tetrahydroquinoxaline core substituted with an ethyl group, a carboxamide moiety, and a 4-methoxyphenyl aniline side chain. However, empirical data on its biological activity or pharmacokinetics remain unreported in publicly available literature.

Properties

IUPAC Name

1-ethyl-N-[2-(4-methoxyanilino)phenyl]-2,3-dioxo-4H-quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-28-21-13-8-15(14-20(21)27-23(30)24(28)31)22(29)26-19-7-5-4-6-18(19)25-16-9-11-17(32-2)12-10-16/h4-14,25H,3H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVXDMVRSBGBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3NC4=CC=C(C=C4)OC)NC(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoxaline core with various substituents that enhance its biological activity. The presence of the methoxyphenyl group is particularly noteworthy as it may influence the compound’s interaction with biological targets.

Structural Formula

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

Anticonvulsant Activity

Research has indicated that quinoxaline derivatives exhibit significant anticonvulsant properties. In studies involving various quinoxaline compounds:

  • N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated anxiolytic effects at doses as low as 2.5 mg/kg.
  • Compounds like 6-nitro-1,4-dihydroquinoxaline-2,3-dione showed better anxiolytic effects than diazepam at a dose of 30 mg/kg .

Antimicrobial Activity

Quinoxalines have also been reported to possess antimicrobial properties. The compound under discussion may exhibit:

  • Antibacterial effects against various strains, potentially due to its ability to inhibit bacterial DNA synthesis.
  • Antifungal properties , making it a candidate for further exploration in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells. The mechanisms are believed to involve:

  • Inhibition of specific kinases involved in cell proliferation.
  • Induction of oxidative stress leading to cell death .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology:

  • It may modulate neurotransmitter systems, particularly those involving GABA and glutamate.
  • Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantAnxiolytic effects at 2.5 mg/kg
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates GABA and glutamate systems

Detailed Research Findings

  • Neuropharmacological Studies : A study demonstrated that certain quinoxaline derivatives could reduce seizure activity in animal models by enhancing GABAergic transmission.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibits significant inhibition against several pathogenic bacteria, suggesting its potential as an antibacterial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that quinoxaline derivatives could significantly reduce cell viability through apoptosis induction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) share carboxamide or aromatic heterocyclic motifs but differ in core scaffolds, substituents, and functional groups, leading to variations in physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Identifier Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Solubility* Potential Bioactivity Inference
Target Compound Tetrahydroquinoxaline C24H22N4O4 430.46 Ethyl, 4-methoxyphenylamino, carboxamide Low (lipophilic core) Kinase inhibition, DNA intercalation
1432750-23-6 Isoquinoline C26H34ClF3N4O3 575.03 Fluorophenyl, dimethoxy, ethyl Moderate (polar groups) Neurokinase-1 receptor antagonism
1415599-80-2 Benzothiazine sulfonyl C23H17Cl2N3O6S2 590.39 Dichlorobenzyl sulfonyl, nitro, acetate Low (bulky substituents) Anti-inflammatory, protease inhibition
1093872-60-6 Thiophene-carboxamide C22H23F2N5O3S 499.51 Difluorophenyl, hydroxy-tert-butyl, dimethylamino High (polar groups) MAP kinase inhibition, anticancer

*Solubility inferred from functional group polarity and molecular weight.

Key Comparative Insights:

Core Scaffold Diversity: The target compound’s tetrahydroquinoxaline core is rigid and planar, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .

Sulfonyl and nitro groups in 1415599-80-2 may confer stronger electrophilic reactivity, increasing off-target risks compared to the carboxamide in the target compound.

Solubility and Bioavailability: The dimethylamino and hydroxy-tert-butyl groups in 1093872-60-6 improve aqueous solubility, whereas the target compound’s lipophilic core may limit oral absorption.

Research Findings and Implications

  • Activity Gaps: No direct pharmacological data exist for the target compound, but structural analogs like 1432750-23-6 show neurokinase-1 receptor antagonism, suggesting the target may share similar signaling pathway modulation.
  • Synthetic Challenges: The tetrahydroquinoxaline core requires multi-step synthesis, increasing production costs compared to simpler thiophene derivatives (e.g., 1093872-60-6) .

Q & A

Q. Table 1: Yield Optimization Under Different Solvents

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
DMF1006895
THF654588
EthanolReflux5290

(Basic) Which spectroscopic techniques are most reliable for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethyl group (δ 1.2–1.4 ppm), methoxyphenyl (δ 3.8 ppm), and quinoxaline carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 475.18) .
  • IR Spectroscopy : Detect carbonyl stretches (1670–1700 cm1^{-1}) and N-H bonds (3300–3500 cm1^{-1}) .

(Advanced) How can computational methods streamline reaction design for novel analogs of this compound?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) to prioritize analogs with enhanced binding affinity .

(Advanced) How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to confirm target specificity .
  • Purity Analysis : Contradictions may arise from impurities; use HPLC (≥98% purity) and elemental analysis for batch consistency .
  • Structural Analog Comparison : Compare activity of analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl substitutions) to identify critical pharmacophores .

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTarget IC50_{50} (nM)Selectivity Index
4-Methoxyphenyl (parent)12.3 ± 1.215.7
4-Chlorophenyl8.9 ± 0.89.2
4-Ethoxyphenyl22.1 ± 2.128.4

(Advanced) What statistical experimental design approaches are recommended for optimizing reaction parameters?

Answer:

  • Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. yield) to predict optimal conditions .
  • Taguchi Methods : Reduce experimental runs while maximizing data robustness, particularly for scale-up .

(Basic) What are the stability considerations for handling and storing this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity : Protect from UV exposure due to the quinoxaline core; use amber glassware .
  • Solubility : Pre-dissolve in DMSO for biological assays; avoid aqueous buffers with pH > 8 to prevent precipitation .

(Advanced) How can interaction studies elucidate the compound’s mechanism of action?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target proteins (e.g., KD values) .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding interactions (e.g., hydrogen bonds with quinoxaline carbonyls) .
  • Proteomic Profiling : Use affinity pull-down assays to identify off-target interactions .

(Advanced) What strategies mitigate challenges in scaling up the synthesis from milligram to gram scale?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd/C) to reduce costs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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